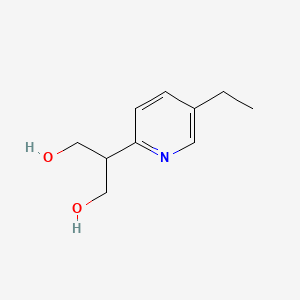
N-Formyl Duloxetine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Duloxetine typically involves the formylation of Duloxetine. One common method is the reaction of Duloxetine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl Duloxetine can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The formyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-carboxyl Duloxetine.
Reduction: Formation of N-methyl Duloxetine.
Substitution: Formation of various N-substituted Duloxetine derivatives.
Aplicaciones Científicas De Investigación
N-Formyl Duloxetine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to Duloxetine.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new drug formulations and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of N-Formyl Duloxetine is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is mediated through the inhibition of serotonin and norepinephrine transporters at the presynaptic neuron . The formyl group may influence the binding affinity and selectivity of the compound for these transporters .
Comparación Con Compuestos Similares
Similar Compounds
Duloxetine: The parent compound, used primarily as an antidepressant and anxiolytic.
N-Methyl Duloxetine: A derivative with a methyl group instead of a formyl group.
N-Nitroso Duloxetine: A derivative with a nitroso group, studied for its potential carcinogenic effects
Uniqueness
This modification can influence the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C19H19NO2S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]formamide |
InChI |
InChI=1S/C19H19NO2S/c1-20(14-21)12-11-18(19-10-5-13-23-19)22-17-9-4-7-15-6-2-3-8-16(15)17/h2-10,13-14,18H,11-12H2,1H3/t18-/m0/s1 |
Clave InChI |
VXTKMAMQYXCKAM-SFHVURJKSA-N |
SMILES isomérico |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C=O |
SMILES canónico |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


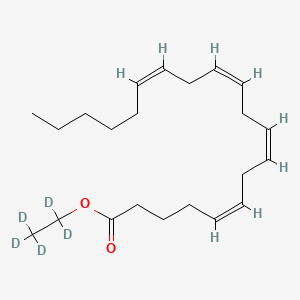
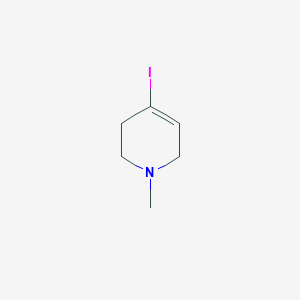
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)
![2,2-Dimethyl-propanoic Acid (6aR)-5,6,6a,7-Tetrahydro-10-hydroxy-6-methyl-4H-dibenzo[de,g]quinolin-11-yl Ester](/img/structure/B13443007.png)

![[2]-Gingerdione](/img/structure/B13443019.png)

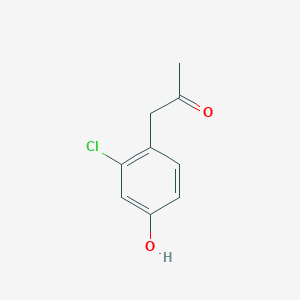

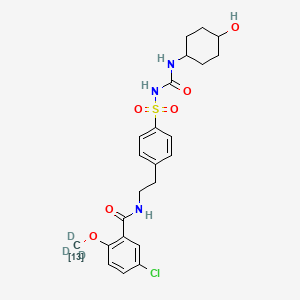
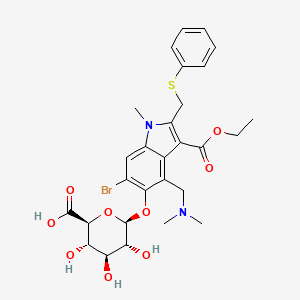
![(11R,15S)-7-chloro-11,15-dihydroxy-23-methoxy-3,13-dimethyl-3,13,16-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1(23),2(10),4(9),5,7,17,19,21-octaene-12,14-dione](/img/structure/B13443068.png)
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)
